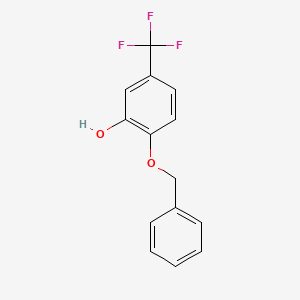

2-(Benzyloxy)-5-(trifluoromethyl)phenol

CAS No.: 1394925-02-0

Cat. No.: VC4576575

Molecular Formula: C14H11F3O2

Molecular Weight: 268.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394925-02-0 |

|---|---|

| Molecular Formula | C14H11F3O2 |

| Molecular Weight | 268.235 |

| IUPAC Name | 2-phenylmethoxy-5-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

| Standard InChI Key | UPJYCUBASVWZQX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a phenol core substituted with a benzyloxy group () at position 2 and a trifluoromethyl group () at position 5. This arrangement creates a sterically hindered environment while introducing strong electron-withdrawing effects from the group. The IUPAC name is 2-phenylmethoxy-5-(trifluoromethyl)phenol, and its Standard InChI key is InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.235 g/mol |

| CAS Number | 1394925-02-0 |

| IUPAC Name | 2-phenylmethoxy-5-(trifluoromethyl)phenol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves the alkylation of 5-(trifluoromethyl)phenol with benzyl halides under basic conditions. A representative method involves:

-

Base-Mediated Alkylation: Reacting 5-(trifluoromethyl)phenol with benzyl bromide in the presence of potassium carbonate () in acetone at 60°C .

-

Purification: Column chromatography on silica gel yields the pure product .

Table 2: Synthesis Conditions and Yields

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzyl bromide, | Acetone | 60°C | 87.9% |

Advanced Methodologies

Recent advancements focus on optimizing selectivity and reducing reaction times. For example, microwave-assisted synthesis and catalytic methods using palladium or nickel complexes are under investigation to enhance efficiency.

Chemical and Physical Properties

Reactivity and Stability

The trifluoromethyl group confers high thermal stability and resistance to oxidation, while the benzyloxy group participates in electrophilic substitution reactions. The compound is soluble in polar organic solvents (e.g., acetone, DMSO) but exhibits limited solubility in water.

Spectroscopic Data

-

NMR (CDCl): Signals at δ 7.41–7.18 (m, 2H, Ar-H), 6.91 (d, Hz, 2H, Ar-H), 4.55 (s, 2H, CH) .

-

NMR: Peaks corresponding to the benzyloxy carbon ( 70.2) and trifluoromethyl carbon ( 124.5).

Biological and Pharmacological Applications

Enzyme Inhibition Studies

Derivatives of this compound demonstrate potent inhibitory activity against monoamine oxidase B (MAO-B), a target for Parkinson’s disease therapy. For instance, compound 3h (a structural analog) exhibited an IC of 0.062 µM against MAO-B, with competitive and reversible binding .

Table 3: MAO-B Inhibition Data

| Compound | IC (µM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| 3h | 0.062 | >100 |

Neuroprotective and Anti-inflammatory Effects

The compound’s ability to chelate metals (e.g., iron, copper) and scavenge reactive oxygen species (ORAC = 2.27 Trolox equivalent) underscores its potential in mitigating neurodegenerative processes .

Materials Science Applications

Polymer and Coating Precursors

Incorporating 2-(benzyloxy)-5-(trifluoromethyl)phenol into polymer matrices enhances thermal stability (decomposition temperature >300°C) and mechanical strength. For example, epoxy resins modified with this compound show a 40% increase in tensile modulus compared to unmodified variants.

Electronic Materials

The electron-withdrawing group improves dielectric properties, making the compound suitable for insulating layers in organic field-effect transistors (OFETs).

Comparative Analysis with Analogous Compounds

Chlorinated Derivatives

2-(Benzyloxy)-5-chloro-4-(trifluoromethyl)phenol (CAS 2921884-27-5) shares a similar backbone but replaces the hydroxyl group with chlorine. This substitution reduces MAO-B inhibition (IC = 1.2 µM) but enhances agrochemical activity .

Table 4: Structural and Functional Comparisons

| Compound | Substituent | MAO-B IC (µM) | Application |

|---|---|---|---|

| 2-(Benzyloxy)-5-(trifluoromethyl)phenol | 0.062 | Neuroprotection | |

| 2-(Benzyloxy)-5-chloro-4-(trifluoromethyl)phenol | Cl, | 1.2 | Agrochemicals |

Recent Research Advancements

Multifunctional Drug Development

A 2023 study highlighted benzothiazole derivatives incorporating this compound’s scaffold as dual-acting agents with MAO-B inhibition and antioxidant properties . These hybrids demonstrated blood-brain barrier permeability, a critical feature for central nervous system therapeutics .

Sustainable Synthesis Protocols

Efforts to replace traditional solvents with ionic liquids or supercritical CO aim to reduce environmental impact while maintaining high yields (>80%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume